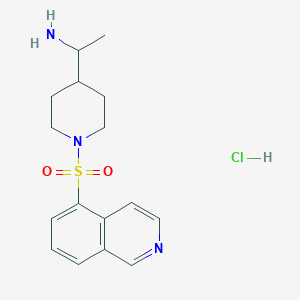

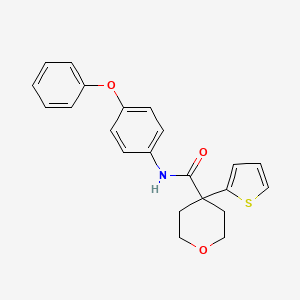

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine hydrochloride, also known as Y-27632, is a selective inhibitor of the Rho-associated protein kinase (ROCK) family of serine/threonine kinases. It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi Research Laboratories, and has since been widely used in scientific research.

Wissenschaftliche Forschungsanwendungen

Isoquinoline Derivatives and Their Pharmacological Importance Isoquinoline derivatives, including those similar in structure to 1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride, have shown a wide range of biological and pharmacological potentials. These compounds have been found to possess anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other therapeutic effects. The research indicates that isoquinoline and its derivatives could serve as a foundation for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, highlighting their significance in modern therapeutics (Danao et al., 2021).

4-Aminoquinoline Compounds in Autoimmune Disorders Chloroquine and hydroxychloroquine, as 4-aminoquinoline compounds, demonstrate their utility beyond antimalarial properties, showing significant immunosuppressive capabilities. These compounds have been evaluated for their effectiveness in autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and primary Sjogren's syndrome, among others. Their ability to modulate immune system activity presents a valuable therapeutic pathway in managing autoimmune conditions, underscoring the potential of similar compounds for broad medicinal applications (Taherian et al., 2013).

8-Hydroxyquinoline Derivatives in Medicinal Chemistry 8-Hydroxyquinoline and its derivatives have garnered attention in medicinal chemistry for their significant biological activities and potential in treating various diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their utility as drug candidates for diverse diseases. This review encompasses the development of potent agents from 8-hydroxyquinoline derivatives, indicating the vast potential of such compounds in therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications (Gupta et al., 2021).

Natural Plant Isoquinoline N-Oxide Alkaloids Research on natural isoquinoline alkaloids and their N-oxides isolated from various plant species has shown over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The structure-activity relationship (SAR) activities of these compounds are being explored for new applications, highlighting the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery (Dembitsky et al., 2015).

Nucleic Acid-Binding Isoquinoline Alkaloids Isoquinoline alkaloids, including berberine, palmatine, and jatrorrhizine, have shown potential anticancer properties through their interaction with nucleic acids. The binding specificity and energetics of these interactions are crucial for drug design, offering guidelines for creating new therapeutic agents. This review emphasizes the importance of understanding the mode, mechanism, and specificity of binding of these alkaloids to nucleic acids, providing insights for the development of effective therapeutic agents (Bhadra & Kumar, 2012).

Eigenschaften

IUPAC Name |

1-(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.ClH/c1-12(17)13-6-9-19(10-7-13)22(20,21)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13H,6-7,9-10,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIZMTNJCJLGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)

![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)

![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)

![N-(4-bromophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727253.png)

![4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2727254.png)